3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
“3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine” is a chemical compound . It has been found in studies to possess an interesting profile for anti-COX-2/iNOS expression-related anti-inflammatory and neuroprotective activity .
Synthesis Analysis
A new series of 3,4,5-trimethoxyphenyl bearing pyrazole and pyrazolo [3,4-d]pyridazine scaffolds were synthesized in good yield . The newly synthesized compounds were characterized on the basis of elemental and spectroscopic analyses .Molecular Structure Analysis
The molecular structure of “3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine” can be found in various databases . The structure is based on the combination of a pyrazolo[1,5-a]pyrimidine core with a 3,4,5-trimethoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine” can be found in various databases .Scientific Research Applications
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Anti-cancer Effects
- Field : Medicinal Chemistry
- Application : Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
- Results : The compounds demonstrated remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .
-
Anti-inflammatory and Neuroprotective Activity
- Field : Medicinal Chemistry
- Application : A new series of 3,4,5-trimethoxyphenyl bearing pyrazole and pyrazolo [3,4-d]pyridazine scaffolds were synthesized and their inhibitory activity against the pro-inflammatory inducible nitric oxide synthase and cyclooxygenase-2 proteins expression in lipopolysaccharide-stimulated murine RAW 264.7 macrophages were assessed .
- Methods : The compounds were synthesized and their activities were assessed in lipopolysaccharide-stimulated murine RAW 264.7 macrophages .
- Results : All pyrazolo [3,4-d]pyridazine compounds strongly down regulated lipopolysaccharide inducible nitric oxide synthase expression to the range of 20.3±0.6–51.3±3.5% relative to the bioactive pyrazole derivatives .
Future Directions
properties
IUPAC Name |
3-phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-25-18-9-15(10-19(26-2)20(18)27-3)16-11-22-21-17(12-23-24(21)13-16)14-7-5-4-6-8-14/h4-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMAXVYWIMCHHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN3C(=C(C=N3)C4=CC=CC=C4)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587545 | |
Record name | 3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
CAS RN |
893613-41-7 | |
Record name | 3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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